molecular formula C17H26N2O4 B248206 N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Cat. No. B248206
M. Wt: 322.4 g/mol
InChI Key: CTQFAGNULPMKDP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, commonly known as "DOM" or "STP," is a potent psychoactive substance. It belongs to the class of drugs known as phenethylamines and is structurally similar to mescaline and amphetamine. DOM was first synthesized in the 1960s and gained popularity as a recreational drug in the 1970s. However, its use declined due to its potent and unpredictable effects.

Mechanism of Action

DOM acts as a potent agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has activity at other serotonin receptors and has been shown to affect the release of various neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
DOM has been shown to produce a range of effects on the body and mind. It can cause changes in perception, mood, and cognition, as well as physical effects such as increased heart rate and blood pressure. It has also been shown to produce long-lasting changes in brain function and structure.

Advantages and Limitations for Lab Experiments

DOM has several advantages as a research tool. It is a potent and selective agonist at the serotonin 5-HT2A receptor, making it useful for studying the function of this receptor in the brain. However, its potent and unpredictable effects also make it challenging to work with, and caution must be taken when handling and administering the drug.

Future Directions

There are several areas of future research that could be pursued with DOM. One area is the development of new therapeutics based on its activity at the serotonin 5-HT2A receptor. Another area is the investigation of the long-term effects of DOM on brain function and structure, as well as its potential for inducing neuroplasticity. Additionally, further research could be done to elucidate the molecular mechanisms underlying its effects on neurotransmitter release and receptor function.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a potent psychoactive substance that has been used in scientific research to study the effects of psychoactive substances on the brain and behavior. It acts as a potent agonist at the serotonin 5-HT2A receptor and has been shown to produce a range of effects on the body and mind. While it has several advantages as a research tool, caution must be taken when handling and administering the drug due to its potent and unpredictable effects. There are several areas of future research that could be pursued with DOM, including the development of new therapeutics and the investigation of its long-term effects on brain function and structure.

Synthesis Methods

The synthesis of DOM involves the condensation of 2,5-dimethoxyphenethylamine with 3-(2,6-dimethylmorpholin-4-yl)propanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is then purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

DOM has been used in scientific research to study the effects of psychoactive substances on the brain and behavior. It has been shown to have potent effects on the serotonin system, which is involved in mood regulation and other physiological processes. Studies have also investigated the potential therapeutic uses of DOM for conditions such as depression and anxiety.

properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)8-7-17(20)18-15-9-14(21-3)5-6-16(15)22-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H,18,20)

InChI Key

CTQFAGNULPMKDP-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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